molecular formula C11H13NO2 B1294741 6,7-Dimethoxy-3,4-dihydroisoquinoline CAS No. 3382-18-1

6,7-Dimethoxy-3,4-dihydroisoquinoline

Cat. No.: B1294741
CAS No.: 3382-18-1
M. Wt: 191.23 g/mol
InChI Key: NSLJVQUDZCZJLK-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-3,4-dihydroisoquinoline (CAS 3382-18-1) is a heterocyclic compound with the molecular formula C₁₁H₁₃NO₂. It serves as a pivotal intermediate in asymmetric synthesis, particularly for naturally occurring isoquinoline alkaloids such as (S)-(−)-trolline and (R)-(+)-oleracein E . Its structure features a partially saturated isoquinoline core with methoxy substituents at positions 6 and 7, which enhance its electron-rich nature and reactivity in catalytic transformations . The compound is synthesized via methods like Bischler-Napieralski condensation or reactions with nitroalkanes in polyphosphoric acid , and it exhibits unique photophysical properties influenced by protonation in protic solvents .

Preparation Methods

One-Pot Synthesis Method

A recent patent describes a one-pot method for synthesizing 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride. This process is characterized by the following steps:

  • Step 1: Combine 3,4-dimethoxyphenethylamine with a formylation reagent (e.g., ethyl formate).

  • Step 2: Introduce oxalyl chloride to the reaction mixture.

  • Step 3: Add phosphotungstic acid as a catalyst for ring closure.

  • Step 4: Use an alcohol solvent (preferably methanol) to facilitate product formation.

  • Step 5: Cool the reaction mixture for crystallization and subsequently filter and dry to obtain the final product.

This method yields over 75% with a purity exceeding 99%, making it highly efficient for industrial applications.

Cyclization Reactions

Another approach involves cyclization reactions where amide compounds react under acidic conditions. For instance, N-[1-methyl-2-(3,4-dimethoxyphenyl)ethyl]-2-phenyl acetamide can be treated with sulfuric acid to yield 1-benzyl-3-methyl-6,7-dimethoxy-3,4-dihydroisoquinoline. This method has reported yields of approximately 39% before purification.

Formylation and Subsequent Reactions

This method typically involves the use of formylation reagents followed by cyclization or other transformation reactions. The use of dichloromethane as a solvent during these processes has been noted for its effectiveness in extracting the desired product while minimizing impurities.

Method Key Steps Yield (%) Purity (%) Notes
One-Pot Synthesis Formylation → Oxalyl chloride addition → Catalysis → Crystallization >75 >99 Simple operation; suitable for industrial use
Cyclization Reaction Amide + Acid → Cyclization ~39 Variable Requires purification; lower yield
Formylation & Reactions Use of formylation reagents followed by cyclization Variable Variable Effective extraction; solvent choice critical

The one-pot synthesis method stands out due to its simplicity and high yield. The process minimizes waste and reduces costs associated with multiple reaction steps. Furthermore, the use of common reagents makes this method accessible for broader applications in chemical synthesis.

In contrast, cyclization reactions tend to have lower yields and may require additional purification steps to achieve desired purity levels. This highlights the trade-off between complexity and efficiency in synthetic routes.

The preparation methods for this compound reflect a balance between efficiency, cost-effectiveness, and purity. The one-pot synthesis method is particularly promising for industrial applications due to its high yield and simplicity. Future research may focus on optimizing these methods further or exploring alternative pathways that could enhance yield or reduce environmental impact.

Chemical Reactions Analysis

Reactions with o-Quinone Methides

Condensation with o-quinone methides yields two distinct product types depending on the substrate :

Heterocyclization with 1-Dimethylaminomethyl-2-naphthols

Produces 9,10-dimethoxy-12,13-dihydro-7aH,15H-naphtho[1',2':5,6] oxazino[2,3-a]isoquinolines via intramolecular cyclization.

SubstrateProduct StructureYield
1-Dimethylaminomethyl-2-naphtholNaphtho-oxazino-isoquinoline52–65%

Michael Aza Reaction with o-Hydroxybenzyl Alcohols

Forms 2-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]phenols through conjugate addition.

SubstrateProductYield
o-Hydroxybenzyl alcoholPhenolic Mannich base60–75%

Amidoalkylation with Indole and Pyrrole

Reactions with acyl chlorides generate N-acyliminium intermediates, which undergo amidoalkylation with indole or pyrrole :

Acyl ChlorideHeterocycleProductYield
Acetyl chlorideIndole1-(1H-3-indolyl)-isoquinoline68%
Ethyl chloroformatePyrroleEthyl 1-(pyrrol-3-yl)-isoquinoline76%

Mechanistic Insight :

  • Acylation forms an electrophilic iminium ion.
  • Nucleophilic attack by heterocycles (indole/pyrrole) at the α-position.

Reissert Compound Formation

Reaction with chiral acid chlorides (e.g., (−)-menthyl chloroformate) produces diastereomeric Reissert compounds :

Acid ChlorideProduct Diastereomer Ratio (dr)
(−)-Menthyl chloroformate3:1 (major:minor)

These compounds serve as intermediates for asymmetric synthesis of bioactive alkaloids .

Reactions with Thiodiacetic Anhydrides

3-Phenyl-thiodiacetic anhydride reacts with this compound to form 9,10-dimethoxy-4-oxo-1-phenyl-1,3,4,6,7,11b-hexahydro- thiazino[3,4-a]isoquinoline-1-carboxylic acid as a single diastereomer :

ParameterDetail
Yield92%
StereoselectivityControlled by anhydride geometry

Biological Activity Derivatives

This compound derivatives exhibit pharmacological potential:

  • 1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline (DIQ) modulates smooth muscle contractility via Ca²⁺ channel and 5-HT receptor interactions .
  • Antioxidant and neuroprotective properties are under investigation for therapeutic applications .

Comparative Reaction Table

Reaction TypeSubstrate/ConditionsKey ProductYieldRef.
One-pot synthesis3,4-DimethoxyphenethylamineHydrochloride salt75–80%
Heterocyclizationo-Quinone methidesNaphtho-oxazino-isoquinolines52–65%
AmidoalkylationIndole + acetyl chloride1-(1H-3-indolyl)-isoquinoline68%
Reissert compound(−)-Menthyl chloroformateDiastereomeric isoquinoline derivatives70%

Scientific Research Applications

Pharmaceutical Development

Therapeutic Potential
The compound is being explored for its neuropharmacological properties, which may lead to the development of treatments for neurological disorders. Research indicates that derivatives of 6,7-dimethoxy-3,4-dihydroisoquinoline can influence muscle contractility and potentially offer therapeutic benefits in conditions such as Huntington's disease and other movement disorders .

Case Study: Muscle Contractility
A study investigated the effects of a derivative (1-(2-chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline) on smooth muscle tissue. The results indicated that this compound reduced calcium-dependent contractions, suggesting a mechanism involving the modulation of calcium channels and neurotransmitter receptors . This highlights its potential as a therapeutic agent in controlling muscle activity.

Antioxidant Research

Oxidative Stress Reduction
this compound exhibits antioxidant properties that are beneficial in formulating health supplements and cosmetic products aimed at reducing oxidative stress. This property is crucial for developing compounds that can mitigate cellular damage caused by free radicals .

Analytical Chemistry

Standardization in Analytical Methods
The compound serves as a standard in various analytical techniques used to quantify and detect isoquinoline derivatives in complex mixtures. Its application in analytical chemistry facilitates accurate measurements and enhances the reliability of experimental results .

Natural Product Synthesis

Intermediate in Synthesis
this compound is utilized as an intermediate in the synthesis of other natural products. This role is essential for creating compounds with potential medicinal properties, thereby expanding the library of bioactive substances available for drug development .

Anti-inflammatory Effects
Research into the biological activities of this compound has revealed its anti-inflammatory properties. These findings contribute to understanding its mechanisms and potential applications in drug formulation aimed at treating inflammatory conditions .

Data Table: Summary of Applications

Application AreaDescriptionNotable Findings/Case Studies
Pharmaceutical DevelopmentExploration for neurological disorder treatmentsReduces muscle contractions via calcium modulation
Antioxidant ResearchFormulation of products to combat oxidative stressEffective in reducing cellular oxidative damage
Analytical ChemistryServes as a standard for quantifying isoquinoline derivativesEnhances reliability in analytical measurements
Natural Product SynthesisIntermediate for synthesizing bioactive compoundsFacilitates development of new medicinal agents
Biological Activity StudiesInvestigates anti-inflammatory effectsContributes to potential drug formulations

Mechanism of Action

The mechanism of action of 6,7-dimethoxy-3,4-dihydroisoquinoline involves its interaction with specific molecular targets and pathways. For instance, it can act as an antagonist or agonist for certain receptors, influencing various biological processes . The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural Analogs and Derivatives

1-Substituted Derivatives

  • 1-Benzyl-6,7-dimethoxy-3,4-dihydroisoquinoline (CAS 4876-00-0): Substitution at the 1-position with a benzyl group increases steric bulk, altering reactivity in aza-Friedel–Crafts reactions. This derivative is used in coupling with indole to generate efflux pump inhibitors (EPIs) in antibacterial studies .
  • 1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline: The 2-chlorophenyl and 3-methyl groups enhance lipophilicity, improving in silico-predicted cardiovascular activity.

Tricyclic Fused Derivatives

Reaction with cyclic anhydrides (e.g., maleic or succinic anhydride) under the Castagnoli–Cushman protocol yields tricyclic systems like benzo[a]quinolizidinones. These derivatives exhibit distinct NMR coupling constants (e.g., $^3J_{1,11b} = 8.0–10.0$ Hz for trans-diastereomers), crucial for structural elucidation .

Reissert Compounds

Diastereomeric Reissert compounds (e.g., 8–11 , 18–21 ) formed with chiral acid chlorides are intermediates in stereoselective synthesis. These compounds demonstrate configurational stability, enabling access to enantiopure alkaloids .

Key Observations :

  • Cu(I) catalysis enables high enantioselectivity (>95% ee) in alkynylation, critical for natural product synthesis .
  • Thiourea catalysts (e.g., Betti base-derived 3e ) outperform commercial chiral amines in Strecker reactions, achieving 73% ee .
  • Electron-rich substrates (e.g., 6,7-dimethoxy derivatives) exhibit lower yields in Reformatsky-type additions due to steric and electronic effects .

Physical and Spectral Properties

Compound Melting Point (°C) $^1$H-NMR (δ, ppm) IR (cm⁻¹) References
6,7-Dimethoxy-3,4-dihydroisoquinoline 206–207 2.63 (t, J=8.0 Hz), 3.86 (s, 6H), 6.66–6.80 (s) 1630, 1605, 1518
Hydrochloride salt 198–202 8.22 (br s, NH) 1280, 1120
1-Benzyl derivative N/A 3.89 (s, 6H), 4.61 (s, CH₂Ph) N/A

Notes:

  • Protonation in protic solvents generates cationic forms, shifting fluorescence spectra .
  • The hydrochloride salt’s crystalline powder form is preferred for handling and storage .

Insights :

  • Substitution at the 1-position (e.g., benzyl, chlorophenyl) enhances antibacterial and anticancer profiles .

Biological Activity

6,7-Dimethoxy-3,4-dihydroisoquinoline is a compound belonging to the isoquinoline family, which has garnered attention due to its diverse biological activities. This article aims to synthesize existing research findings on the biological activity of this compound, focusing on its pharmacological potential, antimicrobial properties, and effects on muscle contractility.

Pharmacological Potential

Recent studies have highlighted various pharmacological activities associated with this compound derivatives. These include:

  • Antidepressant Properties : A study evaluated novel derivatives of 3,4-dihydroisoquinoline for their antidepressant effects. Notably, compounds showed significant neuroprotective activity in PC12 cells and lower hepatotoxicity compared to traditional antidepressants like agomelatine. Compound 6a-1 demonstrated a concentration-dependent increase in cell survival and maturation .
  • Anti-cancer Activity : Research indicates that derivatives of this compound exhibit potent anti-cancer properties. For instance, compounds have been shown to inhibit the NF-kB pathway in murine mammary cancer cells and reduce tumor cell invasion . Another study demonstrated that isoquinoline derivatives can induce apoptosis in cancer cells by activating caspases and downregulating anti-apoptotic proteins .

Antimicrobial Activity

The antimicrobial properties of this compound have been extensively studied:

  • Bacterial Inhibition : Compounds derived from this structure have shown effectiveness against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.23 to 0.70 mg/mL .
  • Fungal Activity : The same compounds exhibited antifungal activity with MIC values as low as 0.06 mg/mL against various fungi, outperforming standard antifungal agents like ketoconazole .

Effects on Muscle Contractility

The compound has also been studied for its effects on muscle contractility:

  • Smooth Muscle Interaction : In experiments involving isolated smooth muscle tissue, this compound was found to modulate calcium currents significantly by interacting with muscarinic acetylcholine receptors and serotonin receptors. This interaction resulted in a notable reduction in spontaneous contractile activity . Specifically, at a concentration of 50 μM, it reduced the strength of calcium-dependent contractions by approximately 31.6% compared to acetylcholine stimulation.

Summary of Findings

The biological activity of this compound can be summarized as follows:

Activity Effect Reference
AntidepressantNeuroprotective; increased cell survival
Anti-cancerInduces apoptosis; inhibits NF-kB pathway
AntimicrobialEffective against MRSA and E. coli; low MIC
AntifungalStrong activity against various fungi
Muscle ContractilityReduces smooth muscle contraction strength

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6,7-Dimethoxy-3,4-dihydroisoquinoline in academic research?

  • Methodological Answer : The compound is frequently synthesized via catalytic enantioselective C1-alkynylation using Cu(I) catalysts. A five-step asymmetric synthesis route starting from this compound, benzaldehyde, and terminal alkynes (e.g., 2-methyl-3-butyn-2-ol) achieves high enantiopurity (95–96% ee) for natural alkaloids like (S)-(−)-trolline and (R)-(+)-oleracein E . Key steps include alkynylation, hydrogenation, and cyclization (Table 1 in details optimization parameters). For non-chiral applications, a three-step route using methyl iodide and potassium carbonate yields intermediates for pharmaceuticals like Tetrabenazine with 21% total yield .

Q. How is purification typically achieved for this compound derivatives?

  • Methodological Answer : Recrystallization from ethanol or methanol is standard for removing impurities, particularly in pharmaceutical intermediates (e.g., Tetrabenazine synthesis) . For deuterated analogs (e.g., D6-labeled compounds), high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) are critical for verifying isotopic purity . Column chromatography with silica gel is often employed for enantiomer separation in asymmetric syntheses .

Advanced Research Questions

Q. What strategies are employed to achieve high enantioselectivity in the synthesis of tetrahydroisoquinoline alkaloids from this compound?

  • Methodological Answer : Cu(I)-catalyzed alkynylation with chiral ligands (e.g., (R,Ra)-N-pinap) achieves >95% enantiomeric excess (ee) by controlling stereochemistry at the C1 position . Diastereoselective Reissert compound formation using chiral acid chlorides (e.g., menthyl derivatives) further refines selectivity (80:20 diastereomer ratio) . Contradictions in catalytic efficiency (e.g., CuI vs. CuBr) are resolved by optimizing solvent systems and reaction temperatures, as shown in Table 1 of .

Q. How can isotopic labeling (e.g., D6 analogs) of this compound impact pharmacological studies?

  • Methodological Answer : Deuterated derivatives (e.g., 6,7-D6-dimethoxy-3,4-dihydroisoquinoline hydrochloride) enable precise pharmacokinetic tracking via mass spectrometry and NMR. They are used as internal standards for analytical method validation (AMV) in drug development, ensuring compliance with regulatory guidelines like the Abbreviated New Drug Application (ANDA) . Isotopic labeling also reduces metabolic degradation in vivo, enhancing compound stability for tracer studies .

Q. What role does this compound play in materials science applications?

  • Methodological Answer : The compound serves as a ligand in luminescent iridium(III) complexes for deep-red light-emitting electrochemical cells (LEECs). Theoretical and experimental studies show its cis-configuration enhances photophysical properties, with potential applications in solar energy conversion devices .

Properties

IUPAC Name

6,7-dimethoxy-3,4-dihydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-13-10-5-8-3-4-12-7-9(8)6-11(10)14-2/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSLJVQUDZCZJLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C=NCCC2=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90187475
Record name 3,4-Dihydro-6,7-dimethoxyisoquinoline
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Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3382-18-1
Record name 3,4-Dihydro-6,7-dimethoxyisoquinoline
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Record name 3,4-Dihydro-6,7-dimethoxyisoquinoline
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Record name 3,4-Dihydro-6,7-dimethoxyisoquinoline
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Record name 3,4-dihydro-6,7-dimethoxyisoquinoline
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Record name 3,4-DIHYDRO-6,7-DIMETHOXYISOQUINOLINE
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Synthesis routes and methods I

Procedure details

Acetic acid/trifluoroacetic acid (100 mL) was added to a solution of 2-(3,4-dimethoxyphenyl)ethanamine (20 g, 110.38 mmol, 1.00 equiv) and hexamethylenetetramine (31 g, 221.11 mmol, 2.00 equiv). The resulting solution was heated at reflux for about 5 hours in an oil bath. After adding water (100 mL), the solution was extracted with dichloromethane (3×200 mL), and the organic layers were combined and dried over anhydrous sodium sulfate. Solids were removed by filtration, and the resulting filtrate was concentrated in vacuo to give the title product as a yellow oil (20 g, yield=95%). LC-MS: m/z=192 (MH)+.
Name
Acetic acid trifluoroacetic acid
Quantity
100 mL
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20 g
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31 g
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100 mL
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Yield
95%

Synthesis routes and methods II

Procedure details

Quantity
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Synthesis routes and methods III

Procedure details

The N-formyl-2(3,4-dimethoxy-phenyl)-ethylamine so obtained is stirred with polyphosphoric acid (1 kg) and heated to 140° C. (oil bath temperature). The reaction mixture foams vigorously starting from an internal temperature of 70° C. After 30 minutes, an internal temperature of about 140° C. is attained. The mixture is then poured onto water (1 liter) and made alkaline with concentrated ammonia (1.8 liters) while ice is added. The reaction product is extracted repeatedly with ethyl acetate, the ethyl acetate phase is washed with water, dried, over magnesium sulphate and evaporated giving the title compound (142.5 g) as an oil.
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0 (± 1) mol
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polyphosphoric acid
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1 kg
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1.8 L
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Retrosynthesis Analysis

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Feasible Synthetic Routes

6,7-Dimethoxy-3,4-dihydroisoquinoline
6,7-Dimethoxy-3,4-dihydroisoquinoline
6,7-Dimethoxy-3,4-dihydroisoquinoline
6,7-Dimethoxy-3,4-dihydroisoquinoline
6,7-Dimethoxy-3,4-dihydroisoquinoline
6,7-Dimethoxy-3,4-dihydroisoquinoline

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